molecular formula C26H25FN2O3S B2524956 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 895996-78-8

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2524956
CAS No.: 895996-78-8
M. Wt: 464.56
InChI Key: QFQFFGUUWAHSBL-UHFFFAOYSA-N
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Description

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where the sulfonyl-indole derivative reacts with an isopropyl-substituted aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonyl moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the acetamide and sulfonyl groups. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and sulfonyl groups.

    Reduction: Reduced forms of the acetamide and sulfonyl groups.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural similarity to natural indole compounds allows it to interact with various enzymes and receptors.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Indole derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, and mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-{3-[(2-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide lies in the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and material science applications.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-18(2)19-11-13-21(14-12-19)28-26(30)16-29-15-25(22-8-4-6-10-24(22)29)33(31,32)17-20-7-3-5-9-23(20)27/h3-15,18H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQFFGUUWAHSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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